molecular formula C30H58O5 B12678858 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate CAS No. 68849-44-5

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate

Cat. No.: B12678858
CAS No.: 68849-44-5
M. Wt: 498.8 g/mol
InChI Key: CJONEYCGBCRINF-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate (CAS 25268-73-9), also known as trimethylolpropane trilaurate, is a branched ester derived from trimethylolpropane (TMP) and lauric acid. Its molecular formula is C₄₂H₈₀O₆, with a molecular weight of 681.08 g/mol . Structurally, it features a central TMP core substituted with two laurate (C12) chains via ester linkages, rendering it lipophilic and suitable for use as an emollient in cosmetic formulations . The compound is registered under EINECS 246-777-1 and is commercially available for industrial applications, including intermediates and pharmaceuticals .

Properties

CAS No.

68849-44-5

Molecular Formula

C30H58O5

Molecular Weight

498.8 g/mol

IUPAC Name

[2-(dodecanoyloxymethyl)-2-(hydroxymethyl)butyl] dodecanoate

InChI

InChI=1S/C30H58O5/c1-4-7-9-11-13-15-17-19-21-23-28(32)34-26-30(6-3,25-31)27-35-29(33)24-22-20-18-16-14-12-10-8-5-2/h31H,4-27H2,1-3H3

InChI Key

CJONEYCGBCRINF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with lauric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions ensures efficient conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance coatings, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bonds in the compound can be hydrolyzed, releasing the active components that exert specific effects.

Comparison with Similar Compounds

Key Observations:

  • Chain Length and Physical Properties: Shorter chains (e.g., C8 trioctanoate) exhibit lower viscosity and melting points, enhancing spreadability in cosmetic formulations . Longer chains (e.g., C18 tristearate) are solid at room temperature, making them ideal for waxy textures . The C12 laurate derivative balances solubility in oils and semi-solid consistency, preferred in skincare products .
  • Functional Group Variations: The adipate analog (CAS 94110-05-1) replaces laurate with adipic acid, reducing hydrophobicity. This compound (MW 244.28) is utilized in HPLC analysis and polymer synthesis due to its polar ester groups . Unsaturated analogs, such as 2-ethyl-2-((undec-10-enoyloxy)methyl)propane-1,3-diyl diundec-10-enolate, introduce allylic unsaturation (C=C bonds), which may improve oxidative crosslinking in coatings .

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